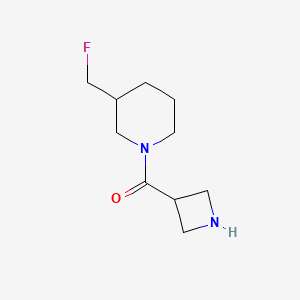
Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone
説明
Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H17FN2O and its molecular weight is 200.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Efficacy Prediction
GDC-0973, structurally related to Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, is a selective inhibitor of MEK1/2, crucial in the MAPK/ERK pathway. Studies have characterized its disposition in preclinical species, revealing insights into its pharmacokinetics and potential efficacy in human xenograft models. Key findings include its moderate clearance rates across species, high protein binding, and extensive tissue distribution, excluding significant brain penetration. Pharmacokinetic-pharmacodynamic modeling helped predict its clinical efficacy, highlighting its potential in tumor growth inhibition (Choo et al., 2012).
Structural and Functional Analyses
Structural analyses of compounds structurally related to this compound have been conducted to understand their properties better. For example, a compound was synthesized and characterized, revealing a complex crystal structure stabilized by inter and intramolecular hydrogen bonds, contributing to the molecule's stability. Hirshfeld surface analysis further elucidated the intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).
Catalytic and Synthetic Applications
Azetidin compounds, including those related to this compound, have shown potential in catalytic and synthetic chemistry. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated high enantioselectivity in the asymmetric addition of organozinc reagents to aldehydes, highlighting the potential of the four-membered heterocycle-based backbone for catalytic asymmetric induction reactions (Wang et al., 2008).
Drug Discovery and Lead Optimization
Azetidin-based compounds are considered valuable building blocks in drug discovery and lead optimization. Their increased conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine, makes them useful in the design of novel therapeutic agents. The larger size and conformational diversity of these compounds can be leveraged in lead optimization programs to improve drug candidates' interaction with biological targets (Feskov et al., 2019).
作用機序
Azetidines
are four-membered heterocyclic compounds containing one nitrogen atom . They are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Piperidines
, on the other hand, are six-membered heterocyclic amines widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are a vital fundament in the production of drugs .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound may affect the levels of specific cofactors, thereby modulating the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound within cells can influence its activity, as it may preferentially accumulate in certain cellular compartments .
特性
IUPAC Name |
azetidin-3-yl-[3-(fluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-4-8-2-1-3-13(7-8)10(14)9-5-12-6-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKQKJUYTUOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


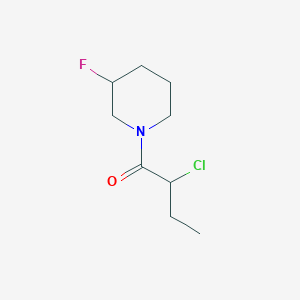
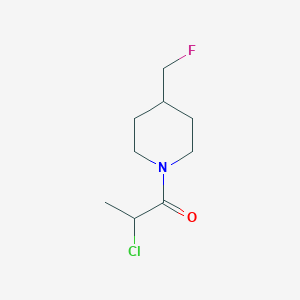
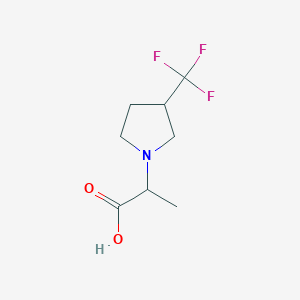
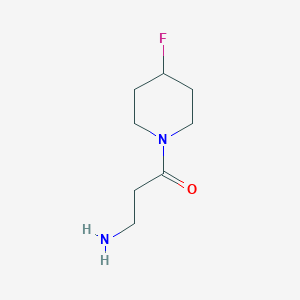
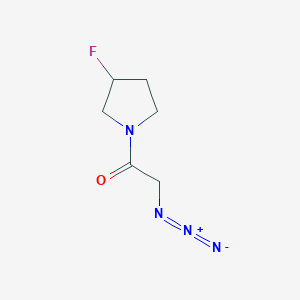





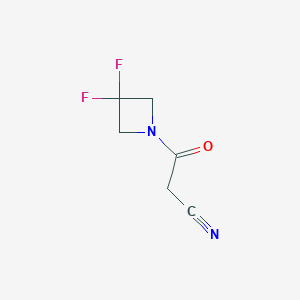
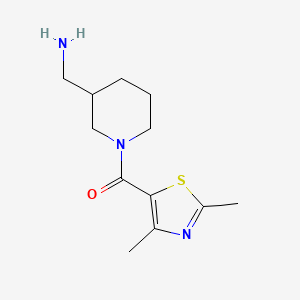

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
